molecular formula C15H14BrNO2 B186098 N-(2-bromo-4-methylphenyl)-2-methoxybenzamide CAS No. 353784-16-4

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

Cat. No.: B186098
CAS No.: 353784-16-4
M. Wt: 320.18 g/mol
InChI Key: KPIGLGWIVADZBQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide is an organic compound with the molecular formula C15H14BrNO2. This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a benzamide structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for reduction.

Major Products Formed

    Substitution Reactions: Products include N-(2-azido-4-methylphenyl)-2-methoxybenzamide, N-(2-thiocyanato-4-methylphenyl)-2-methoxybenzamide, and various amine derivatives.

    Oxidation Reactions: The major product is 2-methoxybenzoic acid.

    Reduction Reactions: The major product is N-(2-amino-4-methylphenyl)-2-methoxybenzamide.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a building block for various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)-2-methoxybenzamide
  • N-(2-chloro-4-methylphenyl)-2-methoxybenzamide
  • N-(2-fluoro-4-methylphenyl)-2-methoxybenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its iodo, chloro, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-7-8-13(12(16)9-10)17-15(18)11-5-3-4-6-14(11)19-2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIGLGWIVADZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357933
Record name N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353784-16-4
Record name N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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